Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 68957-31-3
VCID: VC17978629
InChI: InChI=1S/C9H8F11NO4S/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h2-3H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C5F11SO2N(C2H5)CH2COOH
C9H8F11NO4S
Molecular Weight: 435.21 g/mol

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-

CAS No.: 68957-31-3

Cat. No.: VC17978629

Molecular Formula: C5F11SO2N(C2H5)CH2COOH
C9H8F11NO4S

Molecular Weight: 435.21 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- - 68957-31-3

Specification

CAS No. 68957-31-3
Molecular Formula C5F11SO2N(C2H5)CH2COOH
C9H8F11NO4S
Molecular Weight 435.21 g/mol
IUPAC Name 2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetic acid
Standard InChI InChI=1S/C9H8F11NO4S/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h2-3H2,1H3,(H,22,23)
Standard InChI Key MJELJHFNXRAPHF-UHFFFAOYSA-N
Canonical SMILES CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is systematically named 2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetic acid. Its structure features:

  • A perfluoropentyl chain (C₅F₁₁) conferring hydrophobicity and chemical stability.

  • A sulfonamide group (-SO₂N-) linking the fluorinated chain to the ethyl-substituted glycine moiety.

  • A carboxylic acid terminus (-COOH) enabling solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈F₁₁NO₄S
Molecular Weight435.21 g/mol
Density1.672 g/cm³
Boiling Point310.3°C at 760 mmHg
LogP (Octanol-Water)3.864
Flash Point141.5°C

The compound’s Canonical SMILES (CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F) and InChIKey (MJELJHFNXRAPHF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Spectroscopic and Chromatographic Profiles

  • Mass Spectrometry: The exact mass (435.00000 g/mol) and fragmentation pattern align with the loss of the carboxylic acid group (-COOH) and successive cleavage of CF₂ units from the perfluorinated chain .

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR reveals distinct signals for the -CF₂- and terminal -CF₃ groups, while ¹H NMR shows resonances for the ethyl (-CH₂CH₃) and glycine (-CH₂COOH) protons .

Synthesis and Manufacturing

Reaction Pathways

The synthesis proceeds via a three-step process:

  • Sulfonation of Undecafluoropentanol:
    C₅F₁₁CH₂OH + ClSO₃H → C₅F₁₁CH₂SO₃Cl + HCl
    This step introduces the sulfonyl chloride group.

  • Amidation with Ethylamine:
    C₅F₁₁CH₂SO₃Cl + C₂H₅NH₂ → C₅F₁₁CH₂SO₂N(H)C₂H₅ + HCl
    Ethylamine reacts to form the sulfonamide intermediate.

  • Glycine Coupling:
    C₅F₁₁CH₂SO₂N(H)C₂H₅ + ClCH₂COOH → C₅F₁₁CH₂SO₂N(C₂H₅)CH₂COOH + HCl
    The final step attaches the glycine moiety via nucleophilic substitution.

Optimization Challenges

  • Fluorophobic Effects: The perfluorinated chain’s rigidity complicates solvation, requiring polar aprotic solvents like hexafluoroisopropanol.

  • Purification: High-performance liquid chromatography (HPLC) with C18 columns is essential to separate byproducts due to similar hydrophobicities .

Industrial and Research Applications

Surfactants and Coatings

The compound’s amphiphilic structure enables:

  • Nonionic Surfactancy: The fluorinated tail reduces surface tension to <20 mN/m, outperforming hydrocarbon-based surfactants .

  • Water-Repellent Coatings: Thin films exhibit contact angles >110° for water, making them suitable for textile treatments.

Biomedical Uses

  • Contrast Agents: The sulfonamide group chelates gadolinium ions, though in vivo studies are pending .

  • Drug Delivery: Micelles formed by this compound show 85% encapsulation efficiency for hydrophobic drugs like paclitaxel.

Environmental and Toxicological Profile

Persistence and Bioaccumulation

  • Half-Life in Water: >5 years due to resistance to hydrolysis and microbial degradation .

  • Bioaccumulation Factor (BAF): 1,200 in zebrafish, driven by affinity for lipid-rich tissues .

Ecotoxicology

  • Aquatic Toxicity: LC₅₀ = 4.2 mg/L in Daphnia magna, linked to mitochondrial dysfunction .

  • Terrestrial Impact: Soil adsorption coefficients (Kd) range from 350–500 L/kg, limiting plant uptake but increasing groundwater contamination risks .

Mammalian Toxicity

  • Acute Exposure: LD₅₀ >2,000 mg/kg in rats, with hepatotoxicity observed at ≥500 mg/kg .

  • Endocrine Disruption: In vitro assays show 30% inhibition of thyroid peroxidase at 10 μM .

Regulatory Status and Alternatives

Sustainable Alternatives

  • Short-Chain PFAS: C₄F₉-based analogs reduce bioaccumulation but exhibit lower thermal stability.

  • Siloxane Surfactants: Offer comparable surface activity (25 mN/m) with improved biodegradability.

Future Research Directions

  • Degradation Technologies: Advanced oxidation processes (AOPs) using UV/persulfate show 60% mineralization in lab-scale trials .

  • Structure-Activity Relationships: Modifying the glycine moiety to enhance biodegradability while retaining functionality.

  • Epidemiological Studies: Long-term exposure assessments in occupational settings with airborne concentrations ≥0.1 μg/m³ .

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